LY2584702 was developed as part of cancer therapy research targeting the PI3K/Akt/mTOR pathway. Its classification as a small molecule drug places it within the broader category of protein kinase inhibitors, specifically targeting the p70 S6 kinase subfamily. The compound has been evaluated in clinical settings, particularly in phase I trials involving patients with advanced solid tumors .
The synthesis of LY2584702 involves complex organic chemistry techniques typical for small molecule drug development. While specific synthetic routes are proprietary, the compound's structure suggests it is derived from a combination of pyrazole and pyrimidine moieties, which are common in kinase inhibitors. The synthesis likely includes steps such as:
The compound's solubility in dimethyl sulfoxide exceeds 22.3 mg/mL, facilitating its use in biological assays .
The molecular formula of LY2584702 is , with a molecular weight of approximately 577.67 g/mol. The InChIKey for LY2584702 is HDYUXDNMHBQKAU-UHFFFAOYSA-N, which helps in identifying the compound in chemical databases.
The structure features multiple functional groups that contribute to its kinase inhibitory activity, including:
LY2584702 primarily functions through its interaction with p70 S6 kinase, inhibiting its activity by competing with ATP for binding to the kinase's active site. This inhibition leads to decreased phosphorylation of downstream targets such as ribosomal protein S6, which is crucial for protein synthesis.
In vitro studies have demonstrated that LY2584702 has an IC50 value of approximately 4 nM against p70 S6 kinase, showcasing its potency . The compound has shown effective inhibition of phosphorylation in various cancer cell lines, including HCT116 colon cancer cells.
The mechanism by which LY2584702 exerts its effects involves several key processes:
Clinical trials have documented that LY2584702 can significantly reduce tumor growth in xenograft models .
These properties are critical for formulating LY2584702 for clinical use, ensuring bioavailability and efficacy during treatment regimens.
LY2584702 has been investigated primarily for its applications in oncology due to its selective inhibition of p70 S6 kinase. Key applications include:
LY2584702 tosylate (C₂₁H₁₉F₄N₇ • C₇H₈O₃S) was rationally designed as a potent adenosine triphosphate (ATP)-competitive inhibitor targeting the kinase domain of p70 ribosomal S6 kinase (p70S6K). Its molecular structure features a 2H-pyrazolo[3,4-d]pyrimidine core linked to a 4-(4-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-1H-imidazol-2-yl)piperidine moiety, optimized to occupy the ATP-binding pocket with high affinity [1] [4] [8]. The compound demonstrated an IC₅₀ of 4 nM against purified p70S6K in enzymatic assays, with >1,000-fold selectivity over structurally related kinases like PI3K and mTOR. This precision was achieved by exploiting unique hydrophobic interactions and hydrogen-bonding patterns within the p70S6K catalytic cleft, minimizing off-target binding [1] [8].
Table 1: Molecular Properties of LY2584702
Property | Value |
---|---|
Chemical Formula | C₂₁H₁₉F₄N₇ (base); C₂₈H₂₇F₄N₇O₃S (tosylate salt) |
Molecular Weight | 445.42 g/mol (base); 617.62 g/mol (tosylate salt) |
CAS Number | 1082949-67-4 (base); 1082949-68-5 (tosylate salt) |
Solubility | ≥22.25 mg/mL in DMSO; insoluble in H₂O/EtOH |
Key Structural Features | Pyrazolopyrimidine core; fluorinated phenylimidazole |
p70S6K is a critical effector downstream of mTOR complex 1 (mTORC1), regulating protein synthesis, cell growth, and angiogenesis via phosphorylation of ribosomal protein S6 (S6) and eukaryotic initiation factor 4B (eIF4B) [1] [3] [9]. In the PI3K/Akt/mTOR pathway—dysregulated in >50% of cancers—p70S6K activation promotes oncogenic translation and feedback loops that diminish the efficacy of upstream inhibitors (e.g., PI3K or mTOR blockers) [5] [6] [9]. LY2584702 validated p70S6K as a therapeutic target by:
This distal inhibition avoided compensatory feedback activation of AKT observed with mTORC1 inhibitors, positioning LY2584702 as a mechanism-driven strategy to overcome resistance [9].
Kinase selectivity was paramount to minimizing off-target toxicity. LY2584702 underwent rigorous profiling against 128 kinases and 45 cell surface markers. Key optimizations included:
Table 2: Selectivity Profile of LY2584702
Kinase/Cell Marker | IC₅₀ (nM) | Selectivity vs. p70S6K |
---|---|---|
p70S6K (S6K1) | 4 | 1x (Reference) |
MSK2 | 58 | 14.5x |
RSK | 176 | 44x |
PI3Kα | >10,000 | >2,500x |
mTOR | >2,000 | >500x |
83 other kinases | >10,000 | >2,500x |
Table 3: Preclinical Efficacy of LY2584702 in Xenograft Models
Cancer Model | Dosing Regimen | Efficacy Outcome |
---|---|---|
HCT116 colon carcinoma | 2.5 mg/kg BID | 50% tumor growth inhibition (TMED₅₀) |
HCT116 colon carcinoma | 12.5 mg/kg BID | 90% tumor growth inhibition (TMED₉₀) |
U87MG glioblastoma | 12.5 mg/kg BID | Significant tumor growth reduction |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: